molecular formula C13H14ClNO B13159655 5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde

5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde

Cat. No.: B13159655
M. Wt: 235.71 g/mol
InChI Key: NSIXEXNDYCXYFR-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound is characterized by the presence of a chloro group, a methyl group, and an isopropyl group attached to the indole ring, along with an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 5-chloro-2-methylindole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylic acid.

    Reduction: 5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The chloro and methyl groups can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde: Lacks the chloro group, which may affect its biological activity and chemical reactivity.

    5-Chloro-1H-indole-3-carbaldehyde: Lacks the methyl and isopropyl groups, which can influence its solubility and interaction with biological targets.

Uniqueness

5-Chloro-2-methyl-1-(propan-2-yl)-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methyl, and isopropyl groups, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-2-methyl-1-propan-2-ylindole-3-carbaldehyde

InChI

InChI=1S/C13H14ClNO/c1-8(2)15-9(3)12(7-16)11-6-10(14)4-5-13(11)15/h4-8H,1-3H3

InChI Key

NSIXEXNDYCXYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(C)C)C=CC(=C2)Cl)C=O

Origin of Product

United States

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